molecular formula C20H11N3O3 B5750094 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile

4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile

Cat. No. B5750094
M. Wt: 341.3 g/mol
InChI Key: VAMKGYNERHBWMA-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile, also known as NB001, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile inhibits the growth of cancer cells, induces apoptosis (programmed cell death), and reduces the expression of certain oncogenes (genes that promote cancer growth).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile in lab experiments is its selectivity for cancer cells. This allows for the specific targeting and visualization of cancer cells, which can be useful in drug development and cancer research.
However, there are also limitations to the use of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile in lab experiments. For example, the synthesis of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile can be complex and time-consuming, which can limit its availability for use in research. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile.

Future Directions

There are several future directions for the use of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile in scientific research. One potential direction is the development of new drugs for the treatment of cancer based on the structure of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile. Another direction is the use of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile as a diagnostic tool for the early detection of cancer.
Further studies are also needed to fully understand the mechanism of action of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile and its potential side effects. Additionally, research is needed to optimize the synthesis method for 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile to improve its availability for use in research.
Conclusion
In conclusion, 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile is a synthetic compound with potential applications in various scientific research areas, including cancer imaging and drug development. While there are limitations to its use in lab experiments, the unique properties of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile make it a promising candidate for further research and development.

Synthesis Methods

4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile can be synthesized through a multistep process involving the reaction of 4-bromo-1-cyano-2-(5-nitrofuryl)benzene with 2-furylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile.

Scientific Research Applications

4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been used in various scientific research applications due to its unique properties. One of the most promising applications is its use as a fluorescent probe for imaging of cancer cells. 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to selectively bind to cancer cells, allowing for their detection and visualization under a fluorescence microscope.
Another potential use for 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile is in the development of new drugs for the treatment of cancer. 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further drug development.

properties

IUPAC Name

4-[(E)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3/c21-12-14-5-7-15(8-6-14)16(13-22)11-17-9-10-20(26-17)18-3-1-2-4-19(18)23(24)25/h1-11H/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMKGYNERHBWMA-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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